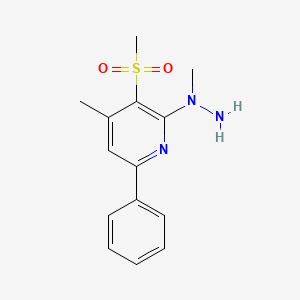
4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine, with the CAS number 341967-41-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17N3O2S
- Molar Mass : 291.37 g/mol
- Synonyms : 4-Methyl-2-(1-methylhydrazinyl)-3-(methylsulfonyl)-6-phenylpyridine
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as a therapeutic agent. The compound exhibits several pharmacological properties, including:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : There is evidence indicating that it may possess antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : Some research highlights its potential role in neuroprotection, possibly through antioxidant mechanisms.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle of cancer cells, leading to apoptosis.
- Antioxidant Activity : It could reduce oxidative stress in cells, protecting them from damage.
- Modulation of Enzymatic Activity : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduction in oxidative stress |
Case Study 1: Antitumor Properties
A study conducted by researchers focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory zones comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 3: Neuroprotective Mechanism
In a neuroprotection study involving neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a marked decrease in cell death and increased levels of antioxidant enzymes. This suggests a protective role against neurodegenerative conditions.
Propriétés
IUPAC Name |
1-methyl-1-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-9-12(11-7-5-4-6-8-11)16-14(17(2)15)13(10)20(3,18)19/h4-9H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVQAYWIIQPCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














